1,6-Hexamethylene bis-methacrylamide

Vue d'ensemble

Description

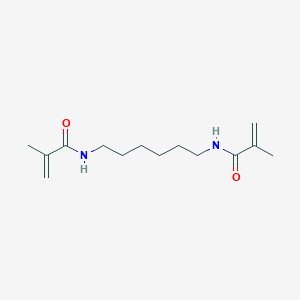

N,N’-(1,6-Hexanediyl)bismethacrylamide is a synthetic compound that belongs to the class of bismethacrylamides. It is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N’-(1,6-Hexanediyl)bismethacrylamide can be synthesized through a reaction involving hexamethylene diamine and methacryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with oxygen or moisture .

Industrial Production Methods

Industrial production of N,N’-(1,6-Hexanediyl)bismethacrylamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-(1,6-Hexanediyl)bismethacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form cross-linked polymers.

Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.

Substitution: The methacrylamide groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Radical Initiators: Used in polymerization reactions.

Acids and Bases: Used in hydrolysis reactions.

Nucleophiles: Used in substitution reactions.

Major Products Formed

Cross-Linked Polymers: Formed during polymerization.

Carboxylic Acids and Amines: Formed during hydrolysis.

Applications De Recherche Scientifique

Chemistry

- Cross-Linking Agent : HBM acts as a cross-linking agent in the synthesis of polymers and hydrogels. Its ability to form stable networks enhances the mechanical properties of materials .

- Polymerization : HBM can polymerize in the presence of radical initiators to produce cross-linked structures, which are crucial for various applications in coatings and adhesives .

Biology

- Tissue Engineering : HBM-based hydrogels are employed in tissue engineering applications, such as cartilage regeneration, bone repair, and skin wound healing. The hydrogels provide a suitable environment for cell growth and differentiation .

- Drug Delivery Systems : The compound is used to create biomaterials for drug delivery systems, allowing for controlled release of therapeutic agents.

Medicine

- Medical Devices : HBM is utilized in the development of medical devices and implants due to its biocompatibility and mechanical strength. It helps improve the longevity and performance of these devices in biological environments .

- Adhesives : In medical applications, HBM-based adhesives are formulated for surgical uses where strong bonding is required under physiological conditions .

Industry

- Coatings and Sealants : HBM is applied in producing durable coatings and sealants that require resistance to environmental factors. Its cross-linking properties enhance the performance of these materials under stress .

- Ion Exchange Resins : The compound is also used in preparing ion exchange membranes and resins that exhibit high stability under acidic and basic conditions, making them suitable for various industrial applications .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemistry | Cross-linking agent for polymers | Enhanced mechanical properties |

| Biology | Tissue engineering (cartilage, bone repair) | Supports cell growth |

| Medicine | Medical devices and implants | Biocompatibility |

| Industry | Coatings, adhesives, ion exchange resins | Durability under environmental stress |

Case Study 1: Tissue Engineering

Research conducted on HBM-based hydrogels demonstrated their effectiveness in promoting chondrogenesis (cartilage formation). The study highlighted that these hydrogels could be tailored to mimic the extracellular matrix (ECM), providing an ideal scaffold for cartilage cells.

Case Study 2: Drug Delivery Systems

A study focused on HBM's application in drug delivery systems showed that hydrogels formed with this compound could encapsulate drugs effectively while allowing for controlled release over time. This property is particularly beneficial for chronic disease management.

Mécanisme D'action

The mechanism of action of N,N’-(1,6-Hexanediyl)bismethacrylamide involves its ability to form cross-linked networks through polymerization. The methacrylamide groups react with radical initiators to form free radicals, which then initiate the polymerization process. The resulting cross

Activité Biologique

1,6-Hexamethylene bis-methacrylamide (HMBM) is a compound that has garnered attention in various fields, particularly in biomedical applications and polymer chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is a methacrylate derivative characterized by two methacrylamide groups connected by a hexamethylene chain. Its molecular formula is CHNO, and it has a molecular weight of 250.32 g/mol. This structure allows for cross-linking in polymer matrices, enhancing mechanical properties and stability.

The biological activity of HMBM is primarily attributed to its ability to form cross-linked networks in polymer systems. This property is crucial for applications in drug delivery systems and tissue engineering. The cross-linking enhances the material's mechanical strength and biocompatibility, which are vital for biomedical applications.

Cellular Interactions

HMBM has been shown to interact with various cellular pathways:

- Cell Proliferation: Studies indicate that HMBM can influence cell proliferation rates in different cell lines. For instance, it has been reported to promote the differentiation of certain stem cells, potentially aiding in tissue regeneration.

- Apoptosis Induction: HMBM may induce apoptosis in cancer cells through the activation of specific signaling pathways, although the exact mechanisms require further elucidation.

Therapeutic Applications

HMBM's unique properties make it suitable for several therapeutic applications:

- Drug Delivery Systems: Due to its ability to form hydrogels, HMBM can be used to create drug delivery systems that release therapeutic agents in a controlled manner.

- Tissue Engineering: The compound's biocompatibility allows it to be utilized in scaffolds for tissue engineering, promoting cell attachment and growth.

In Vitro Studies

- Cell Line Differentiation: A study demonstrated that HMBM could enhance the differentiation of mesenchymal stem cells into osteoblasts when incorporated into a polymer matrix. This finding suggests its potential use in bone regeneration therapies.

- Cancer Cell Response: Research indicated that HMBM-treated cancer cell lines showed reduced proliferation rates compared to untreated controls. The mechanism was linked to increased expression of pro-apoptotic factors.

In Vivo Studies

- Animal Models: In vivo studies using murine models have shown that HMBM-based hydrogels can effectively deliver anti-cancer drugs while minimizing systemic toxicity. The hydrogels maintained structural integrity and released drugs over extended periods.

- Wound Healing Applications: Experimental models have highlighted the efficacy of HMBM-containing hydrogels in promoting wound healing by enhancing fibroblast migration and collagen deposition.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with HMBM compared to other similar compounds:

Propriétés

IUPAC Name |

2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-11(2)13(17)15-9-7-5-6-8-10-16-14(18)12(3)4/h1,3,5-10H2,2,4H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKWKURHPIBUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936368 | |

| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16069-15-1 | |

| Record name | N,N′-1,6-Hexanediylbis[2-methyl-2-propenamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(1,6-Hexanediyl)bismethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(1,6-hexanediyl)bismethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.